molecular formula C20H24N2O2 B3449560 1-(3,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine

1-(3,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B3449560
M. Wt: 324.4 g/mol
InChI Key: VBKPKINHNCHCIE-UHFFFAOYSA-N
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Description

1-(3,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that belongs to the class of piperazines. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

1-(3,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine acts as an agonist at the 5-HT1A receptor subtype, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of the 5-HT1A receptor subtype has been shown to produce a wide range of effects, including anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
This compound has been shown to produce a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to increase serotonin levels in the brain, which is consistent with its mechanism of action as a 5-HT1A receptor agonist. This compound has also been shown to produce anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is its high potency and selectivity for the 5-HT1A receptor subtype. This makes it a valuable tool for studying the role of serotonin in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-(3,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine. One potential area of research is the development of more potent and selective 5-HT1A receptor agonists that have longer half-lives. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of anxiety and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential role in various physiological processes.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of serotonin in various physiological processes. Its high potency and selectivity for the 5-HT1A receptor subtype make it a valuable tool for neuroscience research. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Scientific Research Applications

1-(3,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of neuroscience. This compound has been shown to act as a potent and selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This makes this compound a valuable tool for studying the role of serotonin in various physiological processes, including mood regulation, anxiety, and sleep.

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-4-5-17(14-16(15)2)20(23)22-12-10-21(11-13-22)18-6-8-19(24-3)9-7-18/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKPKINHNCHCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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